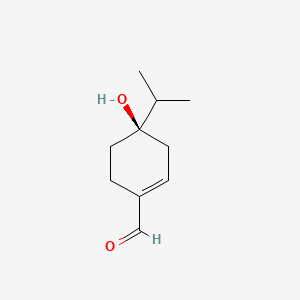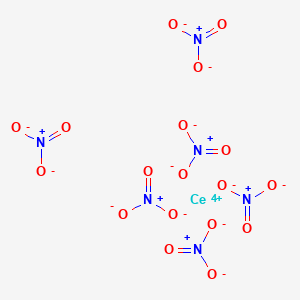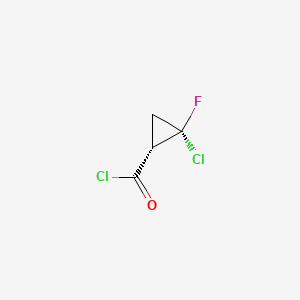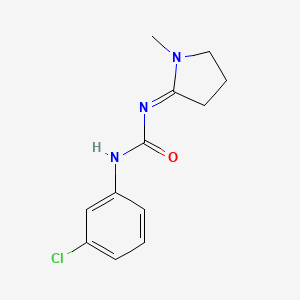
(3-Chlorophenyl)(1-methyl-2-pyrrolidinylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MCN-3009 is a mesoporous carbon nitride compound known for its unique structural and physicochemical properties. It has gained significant attention in various fields due to its large surface area, uniform pore diameters, and semiconducting properties .
準備方法
Synthetic Routes and Reaction Conditions
MCN-3009 can be synthesized through the polymerization of aromatic and aliphatic carbons with high nitrogen-containing molecular precursors. This process involves hard and soft templating approaches to achieve the desired mesoporous structure .
Industrial Production Methods
In industrial settings, the production of MCN-3009 typically involves the use of high-temperature treatment and controlled atmospheres to ensure the formation of the mesoporous structure. The process may also include the incorporation of various functionalities, such as metal nanoparticles or organic molecules, to enhance its properties .
化学反応の分析
Types of Reactions
MCN-3009 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by its semiconducting and basic properties .
Common Reagents and Conditions
Common reagents used in the reactions involving MCN-3009 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from the reactions involving MCN-3009 depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions may produce amines .
科学的研究の応用
MCN-3009 has a wide range of scientific research applications, including:
作用機序
The mechanism of action of MCN-3009 involves its semiconducting properties, which enable it to participate in photoelectrochemical conversions and sensing applications. The molecular targets and pathways involved include the activation of carbon dioxide and the selective sensing of toxic organic acids .
類似化合物との比較
Similar Compounds
- Mesoporous silica nanoparticles
- Graphitic carbon nitride
- Mesoporous carbon nanoparticles
Uniqueness
MCN-3009 is unique due to its dual functionalities, including both acidic and basic groups, which are introduced through UV-light irradiation. This property offers enzyme-like characteristics in a single system, making it highly versatile for various applications .
特性
CAS番号 |
50528-92-2 |
|---|---|
分子式 |
C12H14ClN3O |
分子量 |
251.71 g/mol |
IUPAC名 |
(3E)-1-(3-chlorophenyl)-3-(1-methylpyrrolidin-2-ylidene)urea |
InChI |
InChI=1S/C12H14ClN3O/c1-16-7-3-6-11(16)15-12(17)14-10-5-2-4-9(13)8-10/h2,4-5,8H,3,6-7H2,1H3,(H,14,17)/b15-11+ |
InChIキー |
SINSISHOQIDCEP-RVDMUPIBSA-N |
異性体SMILES |
CN\1CCC/C1=N\C(=O)NC2=CC(=CC=C2)Cl |
正規SMILES |
CN1CCCC1=NC(=O)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


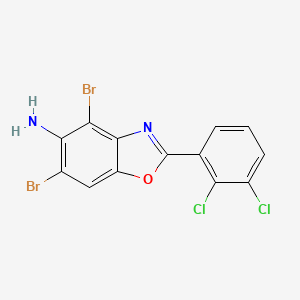
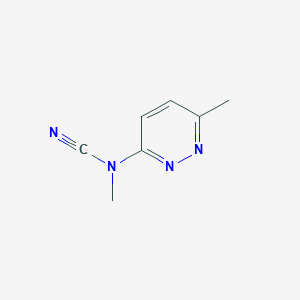
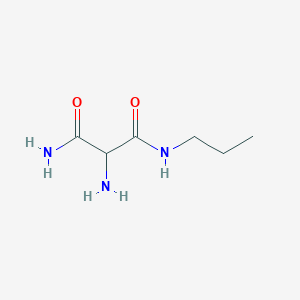
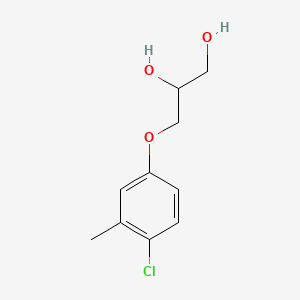
![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)
![3-{[(1S)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13812984.png)
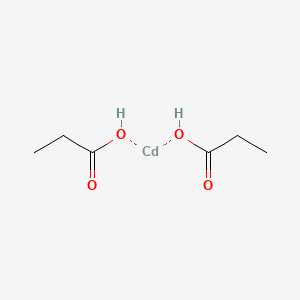
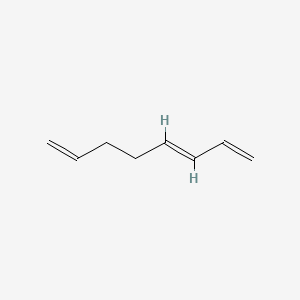
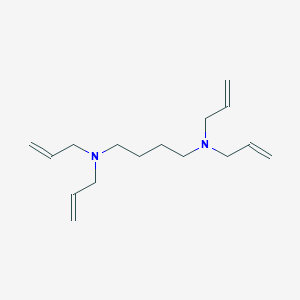
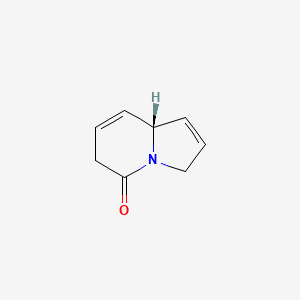
![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
